

The Diverse Biological Activities of Imidazole Derivatives: An In-Depth Technical Guide

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Compound of Interest

Compound Name: *1-Trityl-1H-imidazole-4-methanol*

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The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow for a wide range of interactions with biological targets, leading to a broad spectrum of pharmacological activities. Imidazole derivatives have been successfully developed into drugs for treating a variety of diseases, and the exploration of new derivatives continues to be a vibrant area of research. This technical guide provides an in-depth overview of the core biological activities of imidazole derivatives, complete with quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Antimicrobial Activity

Imidazole derivatives are potent antimicrobial agents, exhibiting activity against both Gram-positive and Gram-negative bacteria. Their mechanism of action often involves the disruption of essential cellular processes.

Mechanism of Action

The antibacterial action of imidazole derivatives can be attributed to several mechanisms, including:

- Inhibition of Cell Wall Synthesis: Some derivatives interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.

- Disruption of Cell Membrane Integrity: The lipophilic nature of many imidazole derivatives allows them to intercalate into the bacterial cell membrane, disrupting its structure and function and leading to leakage of cellular contents.
- Inhibition of Nucleic Acid Synthesis: Certain imidazole compounds can inhibit bacterial DNA replication and transcription by targeting enzymes such as DNA gyrase and topoisomerase IV.^[1]
- Inhibition of Protein Synthesis: Some derivatives have been shown to interfere with bacterial ribosome function, thereby inhibiting protein synthesis.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of imidazole derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound/Derivative	Bacterial Strain	MIC (µg/mL)	Reference
HL1	Staphylococcus aureus (ATCC 29213)	625	[1]
HL1	MRSA (ATCC 43300)	1250	[1]
HL1	Acinetobacter baumannii (ATCC 747)	1250	[1]
HL1	Pseudomonas aeruginosa (ATCC 1744)	5000	[1]
HL2	Staphylococcus aureus (ATCC 29213)	625	[1]
HL2	MRSA (ATCC 43300)	625	[1]
HL2	Escherichia coli (ATCC 25922)	2500	[1]
HL2	Pseudomonas aeruginosa (ATCC 1744)	2500	[1]
HL2	Acinetobacter baumannii (ATCC 747)	2500	[1]
3-(2-4-diphenyl-1H-imidazole-2-yl)-1H-pyrazole	Staphylococcus aureus	Potent (comparable to standard drugs)	[1]
3-(2-4-diphenyl-1H-imidazole-2-yl)-1H-pyrazole	Pseudomonas aeruginosa	Potent (comparable to standard drugs)	[1]
3-(2-4-diphenyl-1H-imidazole-2-yl)-1H-pyrazole	Escherichia coli	Potent (comparable to standard drugs)	[1]

3-biphenyl-3H-imidazo[1,2-a]azepin-1-ium bromide derivatives	Staphylococcus aureus	4 - 8	[1]
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Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The following protocol outlines the broth microdilution method for determining the MIC of imidazole derivatives.

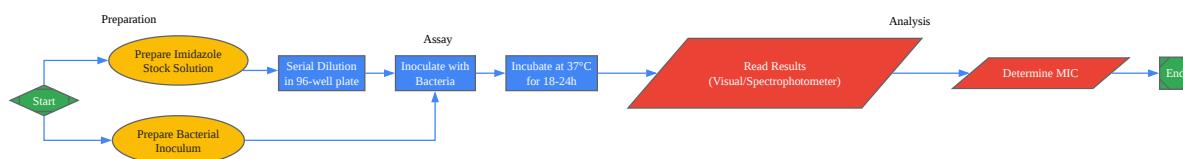
Materials:

- Test imidazole derivatives
- Bacterial strains (e.g., *S. aureus*, *E. coli*)
- Mueller-Hinton Broth (MHB)
- Sterile 96-well microtiter plates
- Spectrophotometer
- Incubator (37°C)

Procedure:

- Preparation of Imidazole Derivative Stock Solutions: Dissolve the imidazole derivatives in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
- Preparation of Bacterial Inoculum: Culture the bacterial strains in MHB overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5×10^5 CFU/mL in each well of the microtiter plate.
- Serial Dilution: Perform a two-fold serial dilution of the imidazole derivative stock solutions in MHB directly in the 96-well plates. The final volume in each well should be 100 μ L.

- Inoculation: Add 100 μ L of the prepared bacterial inoculum to each well, resulting in a final volume of 200 μ L.
- Controls:
 - Growth Control: Wells containing only MHB and the bacterial inoculum.
 - Sterility Control: Wells containing only MHB.
 - Positive Control: Wells containing a known antibiotic (e.g., ciprofloxacin, vancomycin) at various concentrations.
- Incubation: Incubate the plates at 37°C for 18-24 hours.
- Reading the Results: The MIC is determined as the lowest concentration of the imidazole derivative at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.



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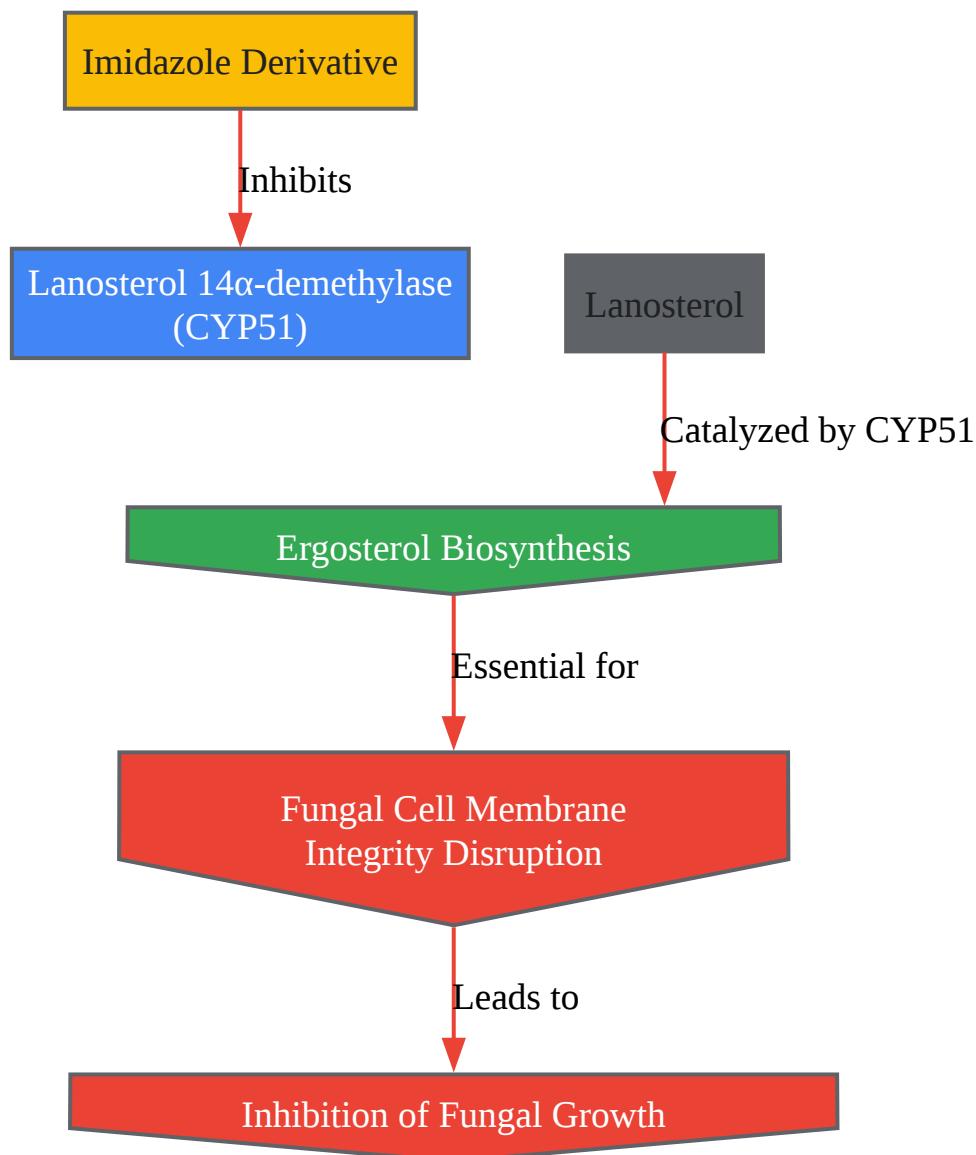
Experimental workflow for MIC determination.

Antifungal Activity

Several clinically used antifungal drugs, such as clotrimazole, miconazole, and ketoconazole, are imidazole derivatives. Their primary mechanism of action is the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.

Mechanism of Action

The antifungal activity of imidazole derivatives is primarily due to the inhibition of the cytochrome P450 enzyme lanosterol 14 α -demethylase. This enzyme is essential for the conversion of lanosterol to ergosterol. The nitrogen atom (N-3) of the imidazole ring binds to the heme iron atom of the enzyme, inhibiting its activity. This leads to the accumulation of toxic methylated sterols and a depletion of ergosterol in the fungal cell membrane, resulting in increased membrane permeability, disruption of membrane-bound enzymes, and ultimately, inhibition of fungal growth and cell death.



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Antifungal mechanism of imidazole derivatives.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

Compound/Derivative	Fungal Strain	MIC (μ g/mL)	Reference
SAM3	Candida spp. (mean)	200	[2]
AM5	Candida spp. (mean)	312.5	[2]
SAM5	Candida spp. (mean)	275	[2]
SAM3 + SDS	Candida spp. (mean)	26.56	[2]
AM5 + SDS	Candida spp. (mean)	53.90	[2]
SAM5 + SDS	Candida spp. (mean)	< 39.28 (approx.)	[2]
Compound 31	Candida albicans ATCC 90028	0.5 - 8	[3]
Compound 42	Candida albicans ATCC 90028	2 - 32	[3]
Compound 31	Candida albicans 64110 (fluconazole-resistant)	8	[3]
Compound 42	Candida albicans 64110 (fluconazole-resistant)	8	[3]
Econazole	Candida albicans	0.06 (MIC90)	[4]
Miconazole	Candida albicans	0.06 (MIC90)	[4]
Clotrimazole	Candida albicans	0.06 (MIC90)	[4]
YW01	Candida albicans	8	[5]
YW01	Candida tropicalis	4	[5]
YW01	Candida parapsilosis	32	[5]

Experimental Protocol: Antifungal Susceptibility Testing

The protocol for determining the MIC of imidazole derivatives against fungal strains is similar to the antibacterial MIC protocol, with some modifications as per the Clinical and Laboratory Standards Institute (CLSI) guidelines (M27-A3 for yeasts).

Materials:

- Test imidazole derivatives
- Fungal strains (e.g., *Candida albicans*)
- RPMI-1640 medium
- Sterile 96-well microtiter plates
- Spectrophotometer
- Incubator (35°C)

Procedure:

- Preparation of Imidazole Derivative Stock Solutions: Prepare as described in the antibacterial MIC protocol.
- Preparation of Fungal Inoculum: Grow the fungal strains on Sabouraud Dextrose Agar. Prepare a suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to achieve a final concentration of $0.5\text{-}2.5 \times 10^3$ CFU/mL in each well.
- Serial Dilution, Inoculation, and Controls: Follow the same procedures as in the antibacterial MIC protocol, using RPMI-1640 medium instead of MHB.
- Incubation: Incubate the plates at 35°C for 24-48 hours.
- Reading the Results: The MIC is the lowest concentration that causes a significant (e.g., $\geq 50\%$) reduction in turbidity compared to the growth control.

Anticancer Activity

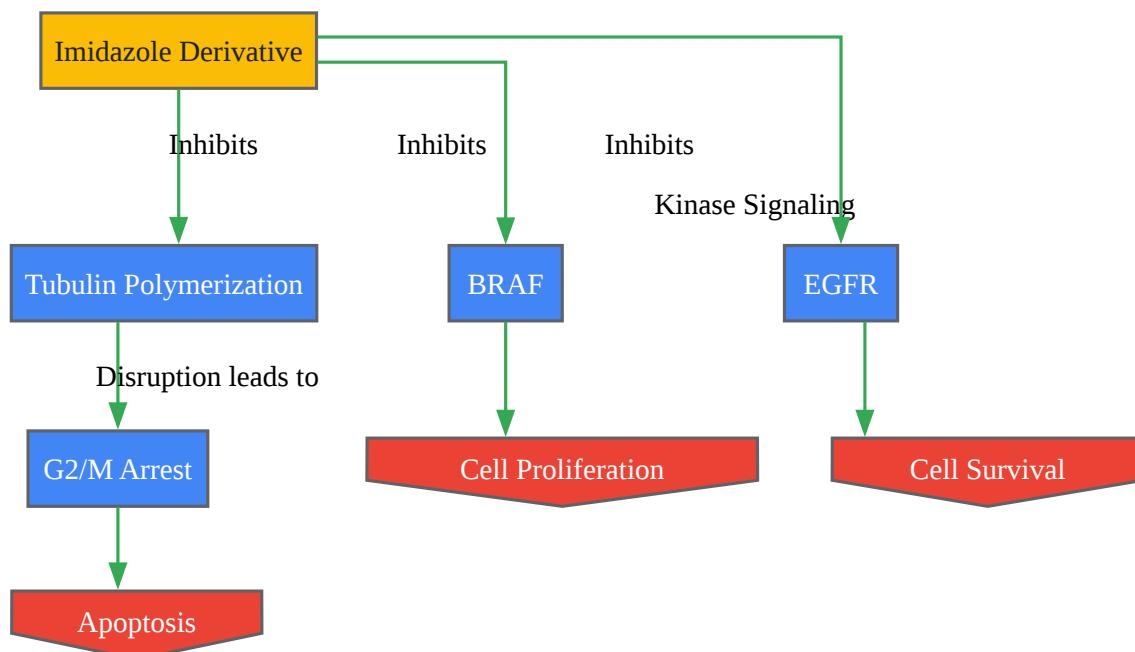
Imidazole derivatives have emerged as promising anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.

Mechanisms of Action

The anticancer effects of imidazole derivatives are diverse and often target specific signaling pathways or cellular components:

- **Tubulin Polymerization Inhibition:** Many imidazole derivatives bind to the colchicine-binding site on β -tubulin, disrupting microtubule dynamics. This leads to cell cycle arrest in the G2/M phase and induction of apoptosis.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)
- **Kinase Inhibition:** Imidazole-based compounds have been designed to inhibit various protein kinases that are often dysregulated in cancer, such as:
 - **BRAF Kinase:** Derivatives have been developed as potent inhibitors of both wild-type and mutated BRAF (e.g., V600E), which is a key driver in melanoma and other cancers.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)
 - **Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase:** Inhibition of EGFR signaling can block cancer cell proliferation and survival.[\[15\]](#)[\[16\]](#)
 - **Vascular Endothelial Growth Factor Receptor (VEGFR) Kinase:** By inhibiting VEGFR, these compounds can suppress angiogenesis, the formation of new blood vessels that supply tumors.[\[16\]](#)
- **Induction of Apoptosis:** Imidazole derivatives can trigger programmed cell death through various mechanisms, including the activation of caspases and modulation of the Bcl-2 family of proteins.[\[17\]](#)[\[18\]](#)
- **Cell Cycle Arrest:** As mentioned, disruption of microtubule function leads to G2/M arrest. Other derivatives can induce arrest at different phases of the cell cycle.[\[6\]](#)[\[9\]](#)[\[13\]](#)[\[15\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

Microtubule Dynamics

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Anticancer mechanisms of imidazole derivatives.

Quantitative Data: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Antiproliferative Activity (IC50 in μM)

Compound	Cell Line	IC50 (µM)	Reference
13a	MCF-7 (Breast)	4.02	[15]
13a	MDA-MB231 (Breast)	6.92	[15]
13b	MCF-7 (Breast)	4.23	[15]
13b	MDA-MB231 (Breast)	6.93	[15]
14a, 14b	A-549, NCI-H460 (Lung)	3.46 - 5.43	[15]
19a, 19b	HepG2, HeLa, PC3, MDA-MB-231	0.04 - 18.86	[15]
9	MCF7, HCT116, A549	18.73, 23.22, 10.74	[15]
16	MDA-MB-231, T47D, A549, MCF-7	2.29 - 9.96	[15]
22	A549, HeLa, HepG2, MCF-7	0.15 - 0.33	[16]
21	A549	0.29	[16]
43	MCF-7	0.8	[16]
22 (1-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amine)	NUGC-3 (Gastric)	0.05	[20]
9j'	A549, MCF-7, MCF-7/MX, HEPG2	7.05 - 63.43	[6]
9g	A549, MCF-7, MCF-7/MX, HEPG2	7.05 - 63.43	[6]
Kim-161 (5a)	T24 (Urothelial)	56.11	[17]
Kim-111 (5b)	T24 (Urothelial)	67.29	[17]
5a (Kim-161), 5b (Kim-111), 5c (Kim-)	MCF7, HCT116, PC3, HL60	0.2 - 74.16	[17]

261), 5d (Kim-231)

5	MCF-7, HCT-116, HepG2	< 5	[21]
BI9	MCF-7, HL-60, HCT- 116	3.57, 0.40, 2.63	[21]
Imidazole	HuH-7 (Liver)	~40 (48h)	[22]
Imidazole	Mahlavu (Liver)	~35 (48h)	[22]
5a	(Cancer cell lines)	33.52	[23]
7n	SK-Mel-28 (Melanoma)	2.55 - 17.89	[9]
7u	SK-Mel-28 (Melanoma)	2.55 - 17.89	[9]

Enzyme Inhibition (IC50 in μ M)

Compound	Target Enzyme	IC50 (μM)	Reference
16	EGFR	0.617	[15]
17	EGFR	0.236	[15]
25	EGFR	0.52	[15]
21	Tubulin Polymerization	4.64	[16]
22	Tubulin Polymerization	1.52	[16][19]
24	Tubulin Polymerization	-	[19]
25a	Tubulin Polymerization	2.1	[7]
7a	Tubulin Polymerization	1.6	[7]
12a	Tubulin Polymerization	2.06	[7]
7n	Tubulin Polymerization	5.05	[9]
12l	V600E BRAF	0.49	[11]
12i	V600E BRAF	0.53	[11]
12e	V600E BRAF	0.62	[11]
4d	B-Raf V600E	13.05	[12]
5	B-Raf V600E	2.38	[12]
10h	BRAF WT	1.72	[13]
10h	BRAF V600E	2.76	[13]
IV	BRAF WT	0.02	[13]
IV	BRAF V600E	1.52	[13]

Experimental Protocols

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

- Cancer cell lines (e.g., A549, MCF-7)
- Complete culture medium (e.g., DMEM with 10% FBS)
- Test imidazole derivatives
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO, acidified isopropanol)
- Sterile 96-well plates
- Microplate reader

Procedure:

- Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of the imidazole derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
- MTT Addition: After the treatment period, remove the medium and add 100 μ L of fresh medium and 10 μ L of MTT solution to each well.
- Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
- Solubilization: Remove the MTT-containing medium and add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

This technique is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

- Cancer cells treated with imidazole derivatives
- Phosphate-buffered saline (PBS)
- 70% ethanol (ice-cold)
- Propidium iodide (PI) staining solution (containing RNase A)
- Flow cytometer

Procedure:

- Cell Harvesting: Harvest the treated and control cells by trypsinization and wash with PBS.
- Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.
- Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.
- Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
- Data Analysis: The data is analyzed using appropriate software to generate a histogram of DNA content, from which the percentage of cells in the G0/G1, S, and G2/M phases can be quantified.

This assay measures the effect of compounds on the in vitro assembly of purified tubulin into microtubules.

Materials:

- Purified tubulin (>99%)
- General tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
- GTP solution
- Glycerol
- Test imidazole derivatives
- Positive control (e.g., colchicine) and negative control (e.g., DMSO)
- Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm.

Procedure:

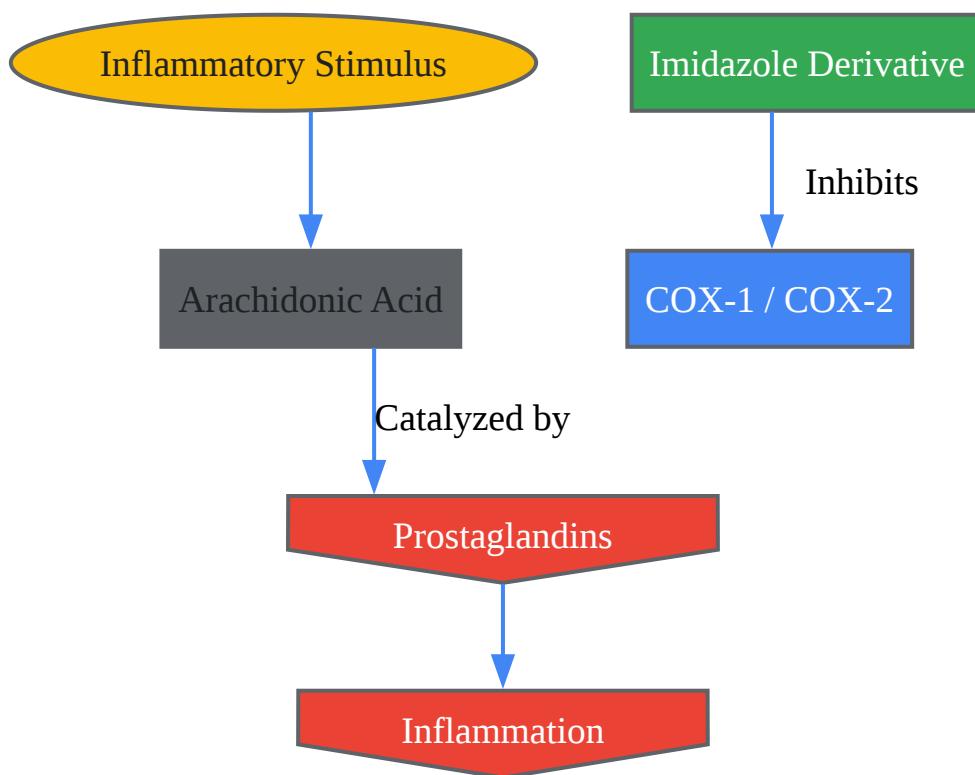
- Reaction Setup: In a pre-warmed 96-well plate, add the general tubulin buffer, GTP, and the test compound or control.
- Initiation of Polymerization: Add the purified tubulin solution to each well.
- Monitoring Polymerization: Immediately place the plate in the spectrophotometer pre-heated to 37°C and measure the absorbance at 340 nm every minute for 60 minutes.
- Data Analysis: The increase in absorbance over time reflects the polymerization of tubulin. The inhibitory effect of the compounds is determined by the reduction in the rate and extent of polymerization compared to the negative control. The IC₅₀ value can be calculated from a dose-response curve.

Anti-inflammatory Activity

Imidazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes involved in the inflammatory cascade.

Mechanism of Action

The main anti-inflammatory mechanism of many imidazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators. By selectively inhibiting COX-2, these compounds can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutive COX-1 isoform. Some derivatives may also exert their anti-inflammatory effects by modulating the production of pro-inflammatory cytokines like TNF- α and IL-6.



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Anti-inflammatory mechanism via COX inhibition.

Quantitative Data: IC50 Values for COX Inhibition

Compound	COX-1 IC ₅₀ (μ M)	COX-2 IC ₅₀ (μ M)	Selectivity Index (COX- 1/COX-2)	Reference
5b	> 82	0.71	> 115	[24]
2	> 50	0.26	> 192.3	[25]
3	> 50	0.20	> 250.0	[25]
4	> 50	0.18	> 277.8	[25]
9	> 50	0.15	> 333.3	[25]
11	> 50	0.22	> 227.3	[25]
12	> 50	0.16	> 312.5	[25]
13	> 50	0.16	> 312.5	[25]
18	> 50	0.15	> 333.3	[25]
19	> 50	0.28	> 178.6	[25]
Celecoxib (Reference)	> 50	0.129	> 387.6	[25]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic *in vivo* model for evaluating the anti-inflammatory activity of compounds.

Materials:

- Male Wistar rats (150-200 g)
- Carrageenan solution (1% in sterile saline)
- Test imidazole derivatives
- Positive control (e.g., indomethacin)

- Plethysmometer

Procedure:

- Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
- Compound Administration: Administer the test imidazole derivatives and the positive control orally or intraperitoneally to different groups of rats. A control group receives the vehicle only.
- Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
- Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
- Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: $\% \text{ Inhibition} = [(V_c - V_t) / V_c] \times 100$ Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Other Biological Activities

Beyond the major activities detailed above, imidazole derivatives have been investigated for a range of other therapeutic applications, including:

- Antiviral Activity: Imidazole-containing compounds have shown promise as antiviral agents against various viruses, including Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV).
- Anthelmintic Activity: Certain derivatives are effective against parasitic worms.
- Antitubercular Activity: Imidazole derivatives have been explored for their activity against *Mycobacterium tuberculosis*.
- Enzyme Inhibition: Besides the enzymes already mentioned, imidazoles can inhibit other enzymes, such as cytochrome P450 enzymes involved in drug metabolism, which can lead to drug-drug interactions.[\[26\]](#)

Conclusion

The imidazole scaffold is a remarkably versatile platform for the design and development of new therapeutic agents. The diverse biological activities of imidazole derivatives, ranging from antimicrobial and antifungal to anticancer and anti-inflammatory, underscore the importance of this heterocyclic ring in medicinal chemistry. The continued exploration of novel imidazole derivatives, guided by a deeper understanding of their mechanisms of action and structure-activity relationships, holds great promise for addressing a wide array of unmet medical needs. This guide provides a foundational understanding of the key biological activities, supported by quantitative data and detailed experimental protocols, to aid researchers in this exciting field.

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References

- 1. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increased Absorption and Inhibitory Activity against *Candida* spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro susceptibility profile of 200 recent clinical isolates of *Candida* spp. to topical antifungal treatments of vulvovaginal candidiasis, the imidazoles and nystatin agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel imidazole-chalcone derivatives as potential anticancer agents and tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]
- 9. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect [mdpi.com]
- 12. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 19. mdpi.com [mdpi.com]
- 20. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. brieflands.com [brieflands.com]
- 25. Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β -phenylalanine scaffolds: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]

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